REACTION_CXSMILES
|
B(Br)(Br)Br.[Br:5][C:6]1[CH:7]=[CH:8][C:9]([Cl:14])=[C:10](OC)[CH:11]=1.[OH2:15]>C(Cl)Cl>[Cl:14][C:9]1[CH:10]=[CH:11][C:6]([Br:5])=[C:7]([OH:15])[CH:8]=1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)OC)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 24 hours at 20° C.
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
EXTRACTION
|
Details
|
followed by saturation with sodium chloride and extraction twice with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phases are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |